3-Bromo-1-methylindolin-2-one chemical properties and reactivity
3-Bromo-1-methylindolin-2-one chemical properties and reactivity
The following technical guide provides an in-depth analysis of 3-Bromo-1-methylindolin-2-one , a critical scaffold in the synthesis of spiro-oxindole alkaloids and kinase inhibitors.
Chemical Properties, Reactivity, and Synthetic Applications
Executive Summary
3-Bromo-1-methylindolin-2-one (also known as 3-bromo-1-methyloxindole) is a halogenated derivative of the oxindole core. It serves as a high-value electrophilic synthon in organic medicinal chemistry.[1] Its reactivity is defined by the labile C3–Br bond, which allows for the rapid generation of quaternary stereocenters—a structural motif prevalent in bioactive alkaloids (e.g., spirotryprostatin B) and anticancer agents.
This guide details the physicochemical profile, synthesis protocols, and mechanistic pathways of this compound, designed for researchers optimizing lead generation campaigns.
Physicochemical Profile
The introduction of the bromine atom at the C3 position, adjacent to the carbonyl, significantly acidifies the C3–H proton and activates the position for both nucleophilic substitution and radical processes.
| Property | Data | Notes |
| IUPAC Name | 3-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one | |
| CAS Number | 3265-27-8 | |
| Molecular Formula | C₉H₈BrNO | |
| Molecular Weight | 226.07 g/mol | |
| Appearance | Pale yellow to off-white solid | |
| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc | Hydrolytically unstable in aqueous base.[2] |
| LogP (Calc) | ~2.10 | Moderate lipophilicity.[1] |
| Reactivity Class | α-Halo Carbonyl / Alkylating Agent | Lachrymator (potential).[1] Handle with care. |
Synthesis Protocol
The standard industrial and laboratory preparation involves the regioselective bromination of 1-methylindolin-2-one (N-methyloxindole). The use of N-bromosuccinimide (NBS) is preferred over elemental bromine to control the reaction kinetics and minimize over-bromination (e.g., forming the 3,3-dibromo species).
Optimized Protocol (NBS Method)
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Reagents: 1-Methylindolin-2-one (1.0 equiv), NBS (1.05 equiv).
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Solvent: Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN). Note: CCl₄ is restricted in many jurisdictions; MeCN is a viable green alternative.
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Catalyst: Catalytic AIBN (azobisisobutyronitrile) or light irradiation (optional for radical initiation).
Step-by-Step Methodology:
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Dissolution: Dissolve 1-methylindolin-2-one (10 mmol) in anhydrous MeCN (50 mL) under an inert atmosphere (N₂ or Ar).
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Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherms.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1); the product is less polar than the starting material.
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Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with water (2x) and brine (1x) to remove succinimide by-products.
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Purification: Recrystallize from Ethanol/Hexane or purify via rapid silica flash chromatography (neutralized silica) to yield the target as a pale solid.[1]
Mechanistic Pathway
The reaction proceeds via a radical chain mechanism (Wohl-Ziegler type) or an ionic pathway involving the enol tautomer, depending on conditions.
Figure 1: Synthetic pathway from N-methyloxindole.
Reactivity Profile & Mechanisms[1]
The versatility of 3-bromo-1-methylindolin-2-one stems from its ability to access three distinct reactive manifolds. Understanding these pathways is crucial for designing successful syntheses.
Pathway A: Nucleophilic Substitution (S_N2 / S_N1)
The C3 position is a secondary alkyl halide adjacent to a carbonyl.
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Mechanism: Direct displacement by nucleophiles (amines, thiols, azides).
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Stereochemistry: Inversion of configuration is observed in S_N2 conditions.[1] However, the facile enolization often leads to racemization.
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Application: Synthesis of 3-aminooxindoles and 3-thiooxindoles.[1]
Pathway B: Elimination-Addition (The "Spiro" Gateway)
This is the most critical pathway for drug discovery. Under basic conditions, the compound eliminates HBr to form the highly reactive 3-methyleneoxindole (or alkylidene) intermediate in situ.
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Mechanism: Base-mediated E2 or E1cB elimination generates the Michael acceptor.[1]
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Reaction: Subsequent attack by a dinucleophile (e.g., 1,3-dipoles, amidines) leads to [3+2] or [4+2] cycloadditions.
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Result: Formation of Spirooxindoles with quaternary carbon centers.[1]
Pathway C: Radical Chemistry
The C–Br bond is weak (approx. 65-70 kcal/mol).
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Mechanism: Homolytic cleavage using AIBN/Bu₃SnH or photoredox catalysis.[1]
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Application: Intramolecular arylations or coupling reactions to form fused ring systems.[1]
Figure 2: Divergent reactivity pathways of 3-bromooxindoles.
Experimental Protocol: Spirooxindole Formation
A representative protocol for synthesizing a spiro[pyrrolidine-3,3'-oxindole] scaffold.
Rationale: This reaction utilizes Pathway B (Elimination-Addition).[1] The base generates the dipole and the Michael acceptor simultaneously.
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Preparation: In a round-bottom flask, mix 3-bromo-1-methylindolin-2-one (1.0 mmol) and the dipolarophile precursor (e.g., an amino acid derivative or chalcone) (1.0 mmol).
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Solvent: Add Methanol or Ethanol (5 mL).
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Catalyst: Add Triethylamine (Et₃N) (1.2 mmol).
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Condition: Reflux for 2–4 hours.
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Observation: The reaction mixture typically precipitates the spiro-product upon cooling.[1]
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Mechanistic Check: If the reaction stalls, verify the formation of the in situ olefin intermediate via TLC.
Safety and Handling
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Lachrymator: Like many α-halo ketones/amides, this compound is a potent eye and respiratory irritant.[1] All operations must be performed in a functioning fume hood.
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Hydrolysis: The C3–Br bond is susceptible to hydrolysis.[1] Store under inert gas (Argon) at 2–8°C. Exposure to moisture converts it to 3-hydroxy-1-methylindolin-2-one.
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Waste: Dispose of halogenated organic waste in dedicated containers. Do not mix with strong oxidizers.[1]
References
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Synthesis and Reactivity of 3-Bromooxindoles
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Application in Spirooxindole Synthesis
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Trost, B. M., & Brennan, M. K. (2009). Asymmetric Synthesis of 3,3-Disubstituted Oxindoles. Synthesis, 2009(18), 3003–3025. Link
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Nucleophilic Substitution Mechanisms
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Li, J., Du, T., Zhang, G., & Peng, Y. (2013). 3-Bromooxindoles as nucleophiles in asymmetric organocatalytic Mannich reactions. Chemical Communications, 49(13), 1330-1332. Link
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Crystal Structure and Properties
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Xie, J., et al. (2009). 5-Bromo-1-methylindolin-2-one. Acta Crystallographica Section E. Link(Note: Provides structural analogs and packing data relevant to the 3-bromo isomer).
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